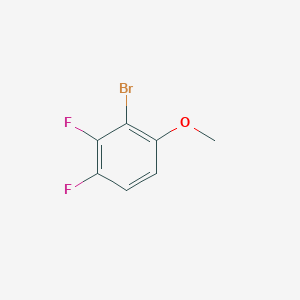

![molecular formula C21H28N2O2S B1292893 2-Amino-N-(3-méthoxyphényl)-6-tert-pentyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 865419-00-7](/img/structure/B1292893.png)

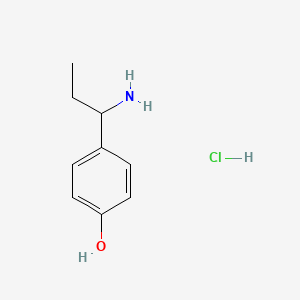

2-Amino-N-(3-méthoxyphényl)-6-tert-pentyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using IR, 1H NMR, and 13C NMR . For example, the IR spectrum can show peaks corresponding to NH2, C≡N, and C=O groups . The 1H NMR spectrum can show peaks corresponding to CH2, ArH, and NH2 . The 13C NMR spectrum can show peaks corresponding to piperazine Cs, Ar. Cs, C≡N, and C=O .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be analyzed using various spectroscopic techniques . The yield, melting point, and IR, 1H NMR, and 13C NMR spectra can provide information about the chemical reactions .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Chimie Médicinale : Agents Anticancéreux

Les dérivés du thiophène ont été étudiés pour leurs propriétés anticancéreuses. La présence du cycle thiophène dans les molécules est associée à un éventail d'activités pharmacologiques, y compris des effets anticancéreux . Le composé spécifique en question pourrait être étudié pour son potentiel à agir comme un inhibiteur de kinase, ce qui est une stratégie courante dans le traitement du cancer.

Électronique Organique : Semi-conducteurs

La partie thiophène est un élément clé dans le développement des semi-conducteurs organiques. Son incorporation dans les composés peut conduire à des matériaux avec des propriétés électroniques souhaitables pour une utilisation dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .

Science des Matériaux : Inhibiteurs de Corrosion

Le thiophène et ses dérivés sont connus pour servir d'inhibiteurs de corrosion. Cette application est cruciale pour protéger les métaux et les alliages des processus corrosifs, ce qui est vital dans la chimie industrielle .

Applications Pharmaceutiques : Médicaments Anti-inflammatoires

Les composés contenant un cycle thiophène, comme celui analysé, ont montré des propriétés anti-inflammatoires. Cela en fait des candidats pour le développement de médicaments anti-inflammatoires non stéroïdiens (AINS) .

Activité Antimicrobienne

Les dérivés du thiophène ont démontré une activité antimicrobienne contre divers organismes. La recherche sur le composé spécifique pourrait explorer son efficacité contre des bactéries telles que Bacillus subtilis, Escherichia coli, Proteus vulgaris et Staphylococcus aureus .

Anesthésiques

La similitude structurelle du composé avec des anesthésiques connus contenant des cycles thiophène suggère une utilisation potentielle comme anesthésique local, en particulier dans les procédures dentaires .

Bloqueurs des Canaux Sodiques Dépendants du Voltage

Compte tenu des caractéristiques structurelles du composé, il peut être étudié pour son potentiel en tant que bloqueur des canaux sodiques dépendants du voltage. Cette application est importante dans le développement de traitements pour des affections comme l'épilepsie .

Agents Anti-athéroscléreux

Enfin, les propriétés anti-athéroscléreuses potentielles du composé pourraient être d'intérêt. L'athérosclérose est une affection caractérisée par le durcissement et le rétrécissement des artères, et les dérivés du thiophène peuvent offrir une approche thérapeutique .

Mécanisme D'action

Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .

Thiophene Derivatives

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Orientations Futures

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Analyse Biochimique

Biochemical Properties

2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . The interactions of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with these biomolecules are crucial for its therapeutic effects.

Cellular Effects

2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives have been shown to impact cell proliferation, apoptosis, and differentiation . The compound’s effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, are particularly noteworthy, as these pathways play critical roles in cell survival and growth.

Molecular Mechanism

The molecular mechanism of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interactions with various biomolecules. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, thiophene derivatives have been reported to inhibit kinases and modulate the activity of estrogen receptors . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiophene derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues or cellular compartments can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall therapeutic efficacy.

Propriétés

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-9-10-16-17(11-13)26-19(22)18(16)20(24)23-14-7-6-8-15(12-14)25-4/h6-8,12-13H,5,9-11,22H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBIABXWMLATQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

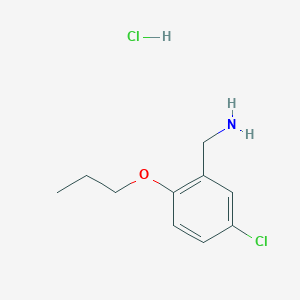

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)